2-(2-Aminoethoxy)ethanol
Overview
Description
2-(2-Aminoethoxy)ethanol is a versatile organic compound with the molecular formula C4H11NO2. It is a colorless to yellowish liquid with an amine-like odor and is miscible with water and many organic solvents . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-(2-Aminoethoxy)ethanol, also known as Diethylene glycolamine, is primarily used as a spacer or linker in the synthesis of bioconjugate materials . It is employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Mode of Action
The compound interacts with its targets by serving as a spacer or linker, facilitating the formation of bioconjugate materials . This interaction results in the creation of new compounds with desired properties, such as drug delivery systems and protein labeling agents .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of bioconjugate materials, which can be involved in various biochemical pathways depending on their specific applications .
Pharmacokinetics
As a spacer/linker in bioconjugate materials, its bioavailability would largely depend on the properties of the bioconjugate material itself .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the bioconjugate materials it helps to form . For instance, in the context of drug delivery, the compound could facilitate the delivery of therapeutic agents to target cells, thereby influencing cellular functions .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its role as a spacer/linker in the synthesis of bioconjugate materials .
Biochemical Analysis
Biochemical Properties
2-(2-Aminoethoxy)ethanol plays a significant role in biochemical reactions. It is employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor
Cellular Effects
It is known to have corrosive effects on the skin and eyes of rabbits
Molecular Mechanism
It is known that the corrosive effects of this compound are probably a result of its alkalinity
Temporal Effects in Laboratory Settings
It is known to be indefinitely stable in closed containers
Dosage Effects in Animal Models
Studies on the effects of varying dosages of this compound in animal models are limited. It is known to be of low acute toxicity
Preparation Methods
2-(2-Aminoethoxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with ethylene oxide . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified to obtain this compound.
Industrial production methods often involve the catalytic conversion of diethylene glycol with ammonia followed by distillation . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Aminoethoxy)ethanol has a wide range of applications in scientific research:
Medicine: It is employed in the synthesis of various pharmaceutical intermediates and active compounds.
Comparison with Similar Compounds
2-(2-Aminoethoxy)ethanol can be compared with other similar compounds, such as:
Ethanolamine: Similar in structure but lacks the ether linkage present in this compound.
Diethylene glycolamine: Contains an additional ethylene glycol unit compared to this compound.
Triethylene glycol monoamine: Has an additional ethylene glycol unit and is used in similar applications.
The uniqueness of this compound lies in its specific combination of amino and ether functionalities, which provide it with distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(2-aminoethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-1-3-7-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAFURWZWWWBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Record name | 2-(2-AMINOETHOXY)ETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32130-27-1 | |
Record name | Polyethylene glycol 2-aminoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32130-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6027341 | |
Record name | 2-(2-Aminoethoxy)ethanol | |
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Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-(2-aminoethoxy)ethanol appears as a colorless liquid with a faint fishlike odor. Combustible but difficult to ignite. Corrosive to tissue. Combustion produces toxic oxides of nitrogen., Dry Powder; Liquid, A colorless liquid with a faint fishlike odor; [CAMEO] | |
Record name | 2-(2-AMINOETHOXY)ETHANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/64 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanol, 2-(2-aminoethoxy)- | |
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Boiling Point |
221 °C | |
Record name | 2-(2-AMINOETHOXY)ETHANOL | |
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Flash Point |
Flash point =126 °C, 260 °F (126.6 °C) | |
Record name | Diglycolamine | |
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Record name | 2-(2-AMINOETHOXY)ETHANOL | |
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Solubility |
MISCIBLE WITH WATER AND ALCOHOLS | |
Record name | 2-(2-AMINOETHOXY)ETHANOL | |
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Density |
1.0572 @ 20 °C/20 °C | |
Record name | 2-(2-AMINOETHOXY)ETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5770 | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
929-06-6 | |
Record name | 2-(2-AMINOETHOXY)ETHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/64 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-(2-AMINOETHOXY)ETHANOL | |
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Record name | Ethanol, 2-(2-aminoethoxy)- | |
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Record name | 2-(2-Aminoethoxy)ethanol | |
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Record name | 2-(2-aminoethoxy)ethanol | |
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Record name | 2-(2-AMINOETHOXY)ETHANOL | |
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Record name | 2-(2-AMINOETHOXY)ETHANOL | |
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Melting Point |
FP: -12.5 °C | |
Record name | 2-(2-AMINOETHOXY)ETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5770 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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